

# Understanding the therapeutic potential of FL104

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Therapeutic Potential of FL104

### **Executive Summary**

Initial investigations into "**FL104**" have revealed a landscape of similarly named but distinct therapeutic agents, each with a unique mechanism of action and developmental status. This guide synthesizes the available preclinical and clinical data for several of these compounds, including DRP-104, FFP104, and PR-104, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications. Due to the varied nature of these compounds, this document addresses each entity separately, providing detailed insights into their respective core therapeutic hypotheses, experimental validation, and clinical trajectories.

#### **Table of Contents**

- DRP-104: A Glutamine Antagonist for Oncological Indications
  - Mechanism of Action
  - Preclinical and Clinical Data
  - Experimental Protocols
  - Signaling Pathways and Workflows



- FFP104: A CD40 Antagonist for Immune-Mediated Diseases
  - Mechanism of Action
  - Clinical Investigation in Primary Biliary Cholangitis
  - Experimental Protocols
- PR-104: A Hypoxia-Activated DNA Cross-Linking Agent
  - Mechanism of Action
  - Preclinical Antitumor Activity
  - Experimental Protocols
  - Metabolic Activation Pathway

## DRP-104: A Glutamine Antagonist for Oncological Indications

DRP-104 is a glutamine antagonist being investigated for its antitumor activity, particularly in combination with immunotherapy. The core therapeutic hypothesis is that by inhibiting glutamine metabolism, DRP-104 can create a more favorable tumor immune microenvironment for effective anti-cancer immune responses.

#### **Mechanism of Action**

Preclinical research suggests that the DNAJB1-PRKACA fusion protein, characteristic of fibrolamellar carcinoma (FLC), leads to a metabolic shift in tumor cells, making them highly dependent on glutamine. This increased glutamine consumption depletes the nutrient from the tumor immune microenvironment, leading to the accumulation of immunosuppressive metabolites like ammonia and causing acidosis, which hinders an effective antitumor immune response. DRP-104, as a glutamine antagonist, is hypothesized to counteract this effect.

#### **Preclinical and Clinical Data**



Preclinical studies have demonstrated that glutamine antagonism can be a promising strategy in FLC. This has led to the initiation of clinical trials to evaluate the safety and efficacy of DRP-104 in combination with other anti-cancer agents.

A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and antitumor activity of DRP-104 in combination with the immune checkpoint inhibitor durvalumab in patients with advanced-stage fibrolamellar carcinoma.[1][2] The primary objective is to determine the objective response rate (ORR), with secondary objectives including progression-free survival (PFS) and overall survival (OS).[1][2]

Table 1: Key Parameters of the NCT06027086 Clinical Trial[1][2]

| Parameter          | Description                                                                                                                                                    |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title     | A Phase 1b/2 Study of Glutamine Antagonist DRP-104 in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Hepatocellular Carcinoma (FLC) |
| Conditions         | Fibrolamellar Hepatocellular Carcinoma                                                                                                                         |
| Intervention       | Drug: Durvalumab; Drug: DRP-104                                                                                                                                |
| Phase              | Phase 1, Phase 2                                                                                                                                               |
| Enrollment         | Estimated 27 participants                                                                                                                                      |
| Primary Completion | Estimated September 2028                                                                                                                                       |
| Study Completion   | Estimated September 2033                                                                                                                                       |

#### **Experimental Protocols**

Inclusion Criteria for NCT06027086:[2]

- Histologically confirmed FLC that is metastatic or unresectable.
- Presence of DNAJB1-PRKACA fusion transcript.
- Radiographic progression on prior or current immunotherapy.



- Age ≥ 12 years (with body weight ≥ 40 kg for patients < 18).</li>
- ECOG performance status of ≤2.
- Adequate organ and marrow function.
- Measurable disease per RECIST 1.1.

Exclusion Criteria for NCT06027086:[1]

- Chemotherapy, biological cancer therapy, or radiation within 21 days prior to the first dose.
- Surgery within 28 days of the first dose.
- Receipt of other approved or investigational agents within 21 days of the first dose.

#### **Signaling Pathways and Workflows**

The therapeutic strategy for DRP-104 in FLC is based on targeting the metabolic vulnerability created by the DNAJB1-PRKACA fusion. The following diagram illustrates the proposed mechanism of action.





Click to download full resolution via product page

Caption: Proposed mechanism of DRP-104 and Durvalumab in FLC.



Check Availability & Pricing

## FFP104: A CD40 Antagonist for Immune-Mediated Diseases

FFP104 is a CD40-antagonist monoclonal antibody that was investigated for the treatment of Primary Biliary Cholangitis (PBC).

#### **Mechanism of Action**

The CD40 pathway is a critical component of the adaptive immune response. Antagonism of CD40 is intended to dampen the overactive immune response that contributes to the pathology of autoimmune diseases like PBC.

### **Clinical Investigation in Primary Biliary Cholangitis**

A pilot study (NCT02193360) was conducted to evaluate the initial safety, tolerability, and pharmacodynamics of FFP104 in subjects with PBC.[3] This was a dose-escalation study.[3]

Table 2: Key Parameters of the NCT02193360 Clinical Trial[3][4]

| Parameter      | Description                                           |
|----------------|-------------------------------------------------------|
| Official Title | Pilot Study of FFP104 Dose Escalation in PBC Subjects |
| Condition      | Primary Biliary Cholangitis                           |
| Intervention   | Drug: FFP104                                          |
| Phase          | Phase 1                                               |

#### **Experimental Protocols**

Inclusion Criteria for NCT02193360:[4]

- Ability to communicate adequately with study staff.
- For females of childbearing potential, willingness to use two forms of medically accepted contraception.



For males, agreement to use medically accepted contraception.

Exclusion Criteria for NCT02193360:[3][4]

- Body mass index (BMI) ≥35 or suspected relevant nonalcoholic fatty liver disease.
- History of or current viral hepatitis B or C, or positive HIV antibody screen.
- Recipient of liver or other organ transplantation or anticipated need for one within a year.
- History of malignancy (with some exceptions).
- Immunization with a live vaccine within 4 weeks of screening.
- Known clinically significant cardiac disease.

# PR-104: A Hypoxia-Activated DNA Cross-Linking Agent

PR-104 is a "pre-prodrug" that is converted in the body to the prodrug PR-104A. PR-104A is then selectively activated under hypoxic conditions, a common feature of solid tumors, to become a potent DNA cross-linking agent.

#### **Mechanism of Action**

PR-104 is designed to target the hypoxic regions of tumors, which are often resistant to conventional therapies. The pre-prodrug PR-104 is a phosphate ester that is rapidly converted to PR-104A. In hypoxic environments, PR-104A is reduced to the hydroxylamine PR-104H, which is a DNA cross-linking agent. This selective activation in hypoxic cells leads to targeted tumor cell killing.[5]

#### **Preclinical Antitumor Activity**

In vitro studies showed that the cytotoxicity of PR-104A was increased by 10- to 100-fold under hypoxic conditions in human tumor cell lines.[5] Preclinical studies in xenograft models demonstrated that PR-104 had significant single-agent activity in six out of eight models and showed greater than additive antitumor activity when combined with chemotherapy drugs like gemcitabine and docetaxel.[5] PR-104 was also shown to be more effective at killing both



hypoxic and aerobic cells in xenografts compared to tirapazamine or conventional mustards at equivalent host toxicity.[5]

Table 3: Summary of PR-104 Preclinical Activity[5]

| Experimental System                   | Key Findings                                                                                          |
|---------------------------------------|-------------------------------------------------------------------------------------------------------|
| In vitro (10 human tumor cell lines)  | 10- to 100-fold increase in cytotoxicity of PR-<br>104A under hypoxia.                                |
| In vitro (SiHa cells)                 | Hypoxia-selective DNA cross-linking by the metabolite PR-104H.                                        |
| In vivo (HT29, SiHa, H460 xenografts) | Greater killing of hypoxic and aerobic tumor cells compared to tirapazamine or conventional mustards. |
| In vivo (8 xenograft models)          | Single-agent activity in 6 of 8 models.                                                               |
| In vivo (Panc-01, 22RV1 xenografts)   | Greater than additive antitumor activity with gemcitabine and docetaxel, respectively.                |

#### **Experimental Protocols**

In Vitro Cytotoxicity Assay:[5]

- Ten human tumor cell lines were used.
- Cells were exposed to PR-104A under both aerobic and hypoxic conditions.
- Cytotoxicity was measured to determine the hypoxia-selective activity.

In Vivo Antitumor Activity (Xenograft Models):[5]

- Human tumor xenografts (e.g., HT29, SiHa, H460, Panc-01, 22RV1) were established in mice.
- Mice were treated with PR-104, alone or in combination with radiation or chemotherapy.



 Antitumor activity was assessed by clonogenic assay 18 hours after treatment or by measuring tumor growth delay.

### **Metabolic Activation Pathway**

The following diagram illustrates the metabolic activation of PR-104.



Click to download full resolution via product page

Caption: Metabolic activation pathway of PR-104.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. DRP-104 (Glutamine Antagonist) in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Carcinoma (FLC) | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pilot Study of FFP104 Dose Escalation in PBC Subjects | Clinical Research Trial Listing [centerwatch.com]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the therapeutic potential of FL104].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#understanding-the-therapeutic-potential-of-fl104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com